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Introduction

These application notes provide a comprehensive overview of 10-108, a fully humanized 1gG4
monoclonal antibody that targets the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2),
also known as ILT4. I10-108 is under investigation for its potential as a therapeutic agent in
advanced solid tumors. By blocking the inhibitory LILRB2 receptor, which is predominantly
expressed on myeloid cells, 10-108 aims to reprogram the tumor microenvironment from an
Immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immune
responses. These notes detail the mechanism of action of I0-108, summarize key clinical trial
data, and provide detailed protocols for preclinical and clinical research applications.

Mechanism of Action

I0-108 functions as a myeloid checkpoint inhibitor. It binds with high affinity and specificity to
LILRBZ2, preventing its interaction with various ligands, including HLA-G, Angiopoietin-like
proteins (ANGPTLs), SEMA4A, and CD1d.[1][2] This blockade disrupts the downstream
signaling cascade that leads to immunosuppression. LILRB2 signaling, upon ligand binding,
typically involves the recruitment of phosphatases SHP-1 and SHP-2 to its cytoplasmic
immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[3] These phosphatases inhibit pro-
inflammatory signaling pathways. By inhibiting LILRB2, 10-108 is designed to:
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» Reprogram Myeloid Cells: Shift immunosuppressive M2-like macrophages towards a pro-
inflammatory M1-like phenotype.

e Enhance Antigen Presentation: Promote the maturation and function of dendritic cells (DCs).

o Activate T-cells: Indirectly enhance the activation and cytotoxic activity of T-cells against

tumor cells.

Preclinical studies have demonstrated that 10-108 can induce pro-inflammatory responses in
myeloid cells and enhance T-cell activation in co-culture experiments.[4]

Signaling Pathway of LILRB2 Inhibition by 10-108

The following diagram illustrates the proposed signaling pathway affected by 10-108.
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Caption: LILRB2 signaling pathway and the inhibitory action of 10-108.
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Clinical Applications in Advanced Solid Tumors

A first-in-human, Phase 1 clinical trial (NCT05054348) has evaluated the safety, tolerability, and
preliminary efficacy of 10-108 as a monotherapy and in combination with the anti-PD-1
antibody pembrolizumab in patients with advanced solid tumors.[1][5]

Quantitative Data Summary

The following tables summarize the key findings from the dose-escalation phase of the
NCT05054348 trial.

Table 1: Patient Demographics and Dosing Information

Parameter Details

Trial Identifier NCT05054348

Patients with advanced, metastatic solid tumors
Patient Population who have received, been intolerant to, or

ineligible for standard systemic therapy.[5]

60 mg, 180 mg, 600 mg, 1800 mg intravenously
I0-108 Monotherapy Doses
every 3 weeks.[6]

10-108 (180 mg, 600 mg, 1800 mg) in
Combination Therapy combination with pembrolizumab (200 mg)

intravenously every 3 weeks.[6]

Not reached up to the highest administered
dose of 1800 mg.[7]

Maximum Tolerated Dose

Table 2: Efficacy of 10-108 in Advanced Solid Tumors (Data cutoff: March 13, 2023)
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Number Overall . Progressi
Complete Partial Stable
Treatmen  of Respons ) ve
Respons Respons Disease .
t Arm Evaluable e Rate Disease
. e (CR) e (PR) (SD)
Patients (ORR) (PD)
10-108
Monothera 11 9.1%[8] 1(9.1%)[8] O 36.4%][8] 54.5%][8]
Py
10-108 +
_ 3(23.1%)
Pembrolizu 13 23.1%[8] 0 . 30.8%][8] 46.1%[8]
mab

Note: The combination therapy cohort included one patient who crossed over from the
monotherapy arm.[6]

Table 3: Safety Profile of I0-108

10-108 + Pembrolizumab

Adverse Events 10-108 Monotherapy (n=12)
(n=13)

Treatment-Related Adverse ) )

50.0% (6 patients)[7] 46.2% (6 patients)[7]
Events (TRAES)
Grade of TRAEs All Grade 1 or 2[7] All Grade 1 or 2[7]
Dose-Limiting Toxicities (DLTs)  None observed[7] None observed[7]
TRAEsS leading to

None[7] None[7]

discontinuation or death

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of anti-
LILRB2 antibodies like 10-108.

Protocol 1: In Vitro Macrophage Polarization Assay
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This protocol is designed to assess the ability of an anti-LILRB2 antibody to repolarize
macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

o CD14+ magnetic beads for monocyte isolation

e Recombinant human M-CSF, IL-4, IL-10

e Anti-LILRB2 antibody (e.g., I0-108) and isotype control

e LPS (Lipopolysaccharide)

o Flow cytometry antibodies (e.g., anti-CD80, anti-CD86 for M1; anti-CD163, anti-CD206 for
M2)

o ELISA kits for cytokine quantification (e.g., TNF-q, IL-13 for M1, IL-10 for M2)

o Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

e Monocyte Isolation: Isolate CD14+ monocytes from healthy donor PBMCs using positive
selection with magnetic beads.

MO Macrophage Differentiation: Culture CD14+ monocytes in complete medium
supplemented with M-CSF (50 ng/mL) for 5-7 days to differentiate them into MO
macrophages.

e M2 Polarization:

o Plate MO macrophages in a 96-well plate.

o Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-10 (20 ng/mL) to the culture
medium.
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o Concurrently, treat the cells with the anti-LILRB2 antibody or isotype control at various
concentrations.

o Incubate for 48-72 hours.

o M1 Polarization (Positive Control): Treat a separate set of MO macrophages with LPS (100
ng/mL) and IFN-y (20 ng/mL) to induce M1 polarization.

e Analysis:

o Flow Cytometry: Harvest the cells and stain for M1 (CD80, CD86) and M2 (CD163,
CD206) surface markers to determine the percentage of each macrophage subtype.

o ELISA: Collect the culture supernatants and measure the concentration of M1 cytokines
(TNF-a, IL-1) and M2 cytokines (IL-10).

Expected Outcome: Treatment with an effective anti-LILRB2 antibody should lead to a
decrease in M2 markers and an increase in M1 markers and pro-inflammatory cytokines,
indicating macrophage repolarization.

Experimental Workflow for Macrophage Polarization
Assay

Caption: Workflow for the in vitro macrophage polarization assay.

Protocol 2: T-cell Activation Co-culture Assay

This assay evaluates the ability of an anti-LILRB2 antibody to enhance T-cell activation in the
presence of myeloid cells.

Materials:
e Human PBMCs
e CD14+ and CD3+ magnetic beads for monocyte and T-cell isolation

e Anti-LILRB2 antibody (e.g., 10-108) and isotype control
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Anti-CD3 antibody (for T-cell stimulation)

CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation tracking

Flow cytometry antibodies (e.g., anti-CD25, anti-CD69 for activation markers)

ELISA kits for IFN-y quantification

Procedure:

o Cell Isolation: Isolate CD14+ monocytes and CD3+ T-cells from the same donor.

o T-cell Labeling: Label the T-cells with CFSE according to the manufacturer's protocol.

o Co-culture Setup:

[e]

Plate the monocytes in a 96-well plate.

o

Add the CFSE-labeled T-cells at a specific monocyte-to-T-cell ratio (e.g., 1:5).

[¢]

Add the anti-LILRB2 antibody or isotype control.

[¢]

Stimulate the co-culture with a suboptimal concentration of anti-CD3 antibody.
e Incubation: Incubate the co-culture for 3-5 days.
e Analysis:

o T-cell Proliferation: Harvest the cells and analyze T-cell proliferation by measuring the
dilution of CFSE fluorescence in the CD3+ population using flow cytometry.

o T-cell Activation: Stain the cells for activation markers like CD25 and CD69 and analyze by
flow cytometry.

o Cytokine Production: Collect the supernatant and measure IFN-y levels by ELISA as an
indicator of T-cell effector function.

Expected Outcome: The presence of an active anti-LILRB2 antibody should result in increased
T-cell proliferation, higher expression of activation markers, and elevated IFN-y production
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compared to the isotype control.

Protocol 3: In Vivo Humanized Mouse Tumor Model

This protocol describes a general approach to evaluate the anti-tumor efficacy of an anti-
LILRB2 antibody in a humanized mouse model.

Materials:

Immunodeficient mice (e.g., NSG)

Human CD34+ hematopoietic stem cells (HSCs)

Human tumor cell line

Anti-LILRB2 antibody (e.g., 10-108) and isotype control

Calipers for tumor measurement

Procedure:

e Humanization of Mice:

o Irradiate neonatal or young adult immunodeficient mice.

o Inject human CD34+ HSCs intravenously or intrahepatically to reconstitute the human
immune system.

o Allow 12-16 weeks for immune system engraftment.

e Tumor Implantation:

o Implant a human tumor cell line subcutaneously into the humanized mice.

o Allow tumors to establish and reach a palpable size (e.g., 100 mm3).

e Treatment:
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o Randomize the tumor-bearing mice into treatment groups (e.g., vehicle, isotype control,
anti-LILRB2 antibody).

o Administer the treatments intravenously at the desired dose and schedule.

e Monitoring and Analysis:
o Measure tumor volume with calipers 2-3 times per week.
o Monitor the body weight and overall health of the mice.
o At the end of the study, euthanize the mice and harvest tumors and spleens.

o Analyze the tumor-infiltrating immune cells by flow cytometry or immunohistochemistry to
assess changes in myeloid and T-cell populations.

Expected Outcome: An effective anti-LILRB2 antibody should lead to a significant reduction in
tumor growth rate compared to the control groups. Analysis of the tumor microenvironment is
expected to show an increase in pro-inflammatory myeloid cells and activated T-cells.

Logical Relationship of 10-108's Therapeutic Approach
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Caption: Logical flow of 10-108's therapeutic strategy in solid tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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